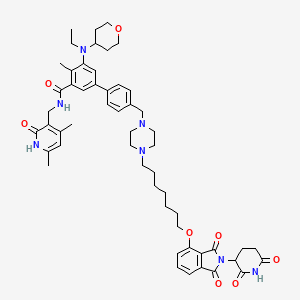

PROTAC EZH2 Degrader-1

Description

Properties

Molecular Formula |

C54H67N7O8 |

|---|---|

Molecular Weight |

942.1 g/mol |

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[4-[[4-[7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptyl]piperazin-1-yl]methyl]phenyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide |

InChI |

InChI=1S/C54H67N7O8/c1-5-60(41-20-28-68-29-21-41)46-32-40(31-43(37(46)4)50(63)55-33-44-35(2)30-36(3)56-51(44)64)39-16-14-38(15-17-39)34-59-25-23-58(24-26-59)22-9-7-6-8-10-27-69-47-13-11-12-42-49(47)54(67)61(53(42)66)45-18-19-48(62)57-52(45)65/h11-17,30-32,41,45H,5-10,18-29,33-34H2,1-4H3,(H,55,63)(H,56,64)(H,57,62,65) |

InChI Key |

LONVYJSHGSZBQY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)CCCCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC EZH2 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core mechanism of action for PROTAC EZH2 Degrader-1, also identified as Compound 150d. It includes a summary of its biochemical activity, cellular effects, and the experimental protocols used for its characterization.

Introduction: Targeting EZH2 with PROTAC Technology

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation and overexpression of EZH2 are implicated in the progression of numerous cancers, making it a compelling therapeutic target.[1][2]

While traditional small-molecule inhibitors block the catalytic activity of EZH2, they do not address its non-catalytic scaffolding functions, which also contribute to oncogenesis.[1][3] Proteolysis-targeting chimera (PROTAC) technology offers an alternative therapeutic strategy by inducing the degradation of the entire target protein, thereby eliminating both catalytic and non-catalytic functions.[4]

This compound is a heterobifunctional molecule designed to specifically induce the degradation of the EZH2 protein.[2][5]

Core Mechanism of Action

This compound operates through the ubiquitin-proteasome system (UPS) to achieve targeted degradation of EZH2. The process involves several key steps:

-

Ternary Complex Formation: As a heterobifunctional molecule, this compound consists of a ligand that binds to EZH2 and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The molecule facilitates the formation of a ternary complex, bringing EZH2 into close proximity with the E3 ligase.

-

Polyubiquitination: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the EZH2 protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the polyubiquitinated EZH2, unfolds it, and degrades it into small peptides. The PROTAC molecule is then released and can induce the degradation of another EZH2 protein, acting in a catalytic manner.

This mechanism ensures the complete removal of the EZH2 protein from the cell, overcoming limitations of traditional inhibitors.

References

- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | EZH2 PROTAC degrader | TargetMol [targetmol.com]

An In-depth Technical Guide to the Discovery and Synthesis of Novel EZH2 Degraders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in a multitude of human cancers. While catalytic inhibitors of EZH2 have shown clinical promise, they often exhibit limited efficacy in tumors where the non-canonical, scaffolding functions of EZH2 drive oncogenesis. This has spurred the development of novel therapeutic strategies aimed at the complete removal of the EZH2 protein. This technical guide provides a comprehensive overview of the discovery and synthesis of novel EZH2 degraders, with a focus on Proteolysis Targeting Chimeras (PROTACs) and hydrophobic tagging technology. We present a compilation of quantitative data for key EZH2 degraders, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and discovery workflows to empower researchers in this rapidly evolving field.

Introduction: The Rationale for EZH2 Degradation

EZH2 plays a pivotal role in gene silencing through the trimethylation of histone H3 on lysine 27 (H3K27me3).[1][2] However, emerging evidence has revealed non-canonical functions of EZH2 that are independent of its methyltransferase activity.[1][2] These non-canonical roles, which include acting as a transcriptional co-activator, are crucial for the progression of certain cancers, such as triple-negative breast cancer (TNBC).[1] EZH2 inhibitors, which only block the catalytic activity, are often ineffective in these contexts.[1]

Targeted protein degradation offers a promising alternative by inducing the selective removal of the entire EZH2 protein, thereby abrogating both its canonical and non-canonical functions.[2] This is primarily achieved through the design of heterobifunctional molecules like PROTACs, which recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] Another approach involves the use of hydrophobic tags, which, when appended to a target-binding ligand, can induce protein misfolding and degradation.[1]

This guide will delve into the specifics of designing, synthesizing, and evaluating these novel EZH2 degraders.

Quantitative Data for Novel EZH2 Degraders

The following tables summarize the in vitro potency and degradation activity of several recently developed EZH2 degraders across various cancer cell lines. This data is crucial for comparing the efficacy of different compounds and for selecting appropriate candidates for further development.

Table 1: Half-maximal Inhibitory Concentration (IC50) and Growth Inhibition (GI50) of EZH2 Degraders

| Degrader | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| MS8847 | MV4;11 | Cell Viability | 0.19 | [3] |

| RS4;11 | Cell Viability | 0.41 | [3] | |

| MS1943 | MDA-MB-468 | Cell Viability | 2.2 | [4][5] |

| Biochemical | EZH2 Inhibition | 0.12 | [4][5][6] | |

| MS177 | MLL-r leukemia cells | Cell Viability | < 2 | [7] |

| Biochemical | EZH2-PRC2 Inhibition | 0.007 | [7][8] | |

| UNC6852 | DB | Cell Proliferation (EC50) | 3.4 | [9] |

| Biochemical | EED Inhibition | 0.247 | [10][11] | |

| U3i | MDA-MB-231 | Cell Viability | 0.57 | [1] |

| MDA-MB-468 | Cell Viability | 0.38 | [1] | |

| YM281 | TNBC cell lines | Cell Viability (GI50) | 2.9 - 3.3 | [12] |

Table 2: Half-maximal Degradation Concentration (DC50) of EZH2 Degraders

| Degrader | Cell Line | DC50 (nM) | Reference |

| MS8847 | EOL-1 | 34.4 | [3] |

| UNC6852 | HeLa | 300 | [9] |

| MS177 | MV4;11 | ~50 | [13] |

| MS8815 (16) | MDA-MB-453 | 140 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the characterization of novel EZH2 degraders.

Synthesis of a VHL-based EZH2 PROTAC Degrader (Exemplified by MS8847)

The synthesis of VHL-recruiting EZH2 PROTACs, such as MS8847, typically involves the coupling of an EZH2 inhibitor, a linker, and a VHL E3 ligase ligand.[3] A common EZH2 warhead is EPZ-6438.[3] The synthesis generally follows these steps:

-

Preparation of the Linker-VHL Ligand Moiety: A key intermediate is prepared by attaching a linker of desired length to the VHL ligand (VHL-1).[3]

-

Modification of the EZH2 Inhibitor: The EZH2 inhibitor (e.g., EPZ-6438) is modified to introduce a reactive group for linker attachment. This may involve Boc deprotection under acidic conditions.[3]

-

Amide Coupling: The modified EZH2 inhibitor is coupled with the linker-VHL ligand moiety via an amide bond formation reaction. This is often facilitated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxy-7-azabenzotriazole (HOAt) in the presence of a base like N-Methylmorpholine (NMM).[3]

-

Purification: The final PROTAC compound is purified using techniques like reverse-phase flash chromatography or preparative high-performance liquid chromatography (HPLC).[3]

Western Blotting for EZH2 Degradation

Western blotting is a fundamental technique to visualize and quantify the degradation of EZH2 protein levels following treatment with a degrader.

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with the EZH2 degrader at various concentrations and time points.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA assay.[14]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15]

-

Incubate the membrane with a primary antibody specific for EZH2 overnight at 4°C. Also, probe for other PRC2 components like EED and SUZ12, and a loading control such as β-actin or GAPDH.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[16]

-

Quantify band intensities using densitometry software to determine the extent of EZH2 degradation.

-

Cell Viability Assay

Cell viability assays are crucial to assess the anti-proliferative effects of EZH2 degraders. The MTT or WST-8 (CCK-8) assays are commonly used.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the EZH2 degrader for a specified period (e.g., 3-5 days).[4]

-

Reagent Incubation:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with DMSO or another suitable solvent.

-

For WST-8 assay: Add WST-8 solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value using a non-linear regression analysis.

In Vivo Xenograft Studies

To evaluate the in vivo efficacy of EZH2 degraders, xenograft mouse models are commonly employed.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the EZH2 degrader via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[4]

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

-

Pharmacodynamic Analysis: Analyze the excised tumors for EZH2 protein levels and downstream markers (e.g., H3K27me3) by Western blotting or immunohistochemistry to confirm target engagement in vivo.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the EZH2 signaling pathway, the general workflow for EZH2 degrader discovery, and the logical flow of experiments.

EZH2 Signaling Pathway

Caption: Canonical and non-canonical signaling pathways of EZH2 in cancer.

Experimental Workflow for EZH2 Degrader Discovery

Caption: A generalized workflow for the discovery and development of EZH2 degraders.

Logical Flow of Key Experiments

Caption: Decision-making flowchart for the progression of an EZH2 degrader candidate.

Conclusion

The development of novel EZH2 degraders represents a paradigm shift in targeting this critical oncogene. By inducing the complete removal of the EZH2 protein, these molecules can overcome the limitations of traditional catalytic inhibitors and offer a more comprehensive approach to treating EZH2-dependent cancers. This technical guide has provided a foundational resource for researchers in this field, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate the design and evaluation of the next generation of EZH2-targeted therapeutics. The continued exploration of different E3 ligases, linker compositions, and warhead affinities will undoubtedly lead to the discovery of even more potent and selective EZH2 degraders with the potential for significant clinical impact.

References

- 1. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. probiologists.com [probiologists.com]

- 6. EZH2 in Cancer Progression and Potential Application in Cancer Therapy: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. urotoday.com [urotoday.com]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.org [escholarship.org]

- 13. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Shifting Paradigm of EZH2: A Technical Guide to its Non-Catalytic Roles in Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has long been characterized by its canonical function: the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to gene silencing. However, a growing body of evidence reveals a more complex and multifaceted role for EZH2, particularly in the realm of transcriptional regulation, that is independent of its methyltransferase activity. These non-catalytic functions, often involving EZH2 acting as a transcriptional co-activator or a protein scaffold, are increasingly implicated in cancer progression and represent a paradigm shift in our understanding of this crucial protein. This technical guide provides an in-depth exploration of the non-catalytic functions of EZH2, focusing on its molecular mechanisms, key interaction partners, and the experimental methodologies used to elucidate these non-canonical roles.

EZH2 as a Transcriptional Co-activator: A PRC2-Independent Function

Accumulating evidence demonstrates that EZH2 can function as a transcriptional co-activator, promoting the expression of oncogenes in various cancers. This activity is distinct from its role within the PRC2 complex and is often independent of its histone methyltransferase activity.[1][2]

Interaction with Nuclear Receptors and Transcription Factors

EZH2's co-activator function is frequently mediated through direct physical interactions with key transcription factors. This recruitment to specific gene promoters allows for the assembly of transcriptional machinery and subsequent gene activation.

Androgen Receptor (AR) Signaling in Prostate Cancer:

In the context of prostate cancer, particularly in castration-resistant prostate cancer (CRPC), EZH2 plays a critical role in potentiating Androgen Receptor (AR) signaling.[3][4] EZH2 directly interacts with the AR, enhancing its transcriptional activity and promoting the expression of AR target genes like PSA, TMPRSS2, and FKBP5.[1][4] This interaction can be independent of EZH2's catalytic activity and is crucial for the development and progression of prostate cancer.[1][4] Some studies suggest that the transactivation domain of EZH2 (EZH2TAD) is responsible for this interaction.[1] Knocking down EZH2 has been shown to decrease AR and PSA levels.[4]

β-Catenin and Wnt Signaling:

EZH2 has been shown to interact with β-catenin, a key component of the Wnt signaling pathway, in several cancers, including breast and colon cancer.[3][5] In colon cancer cells, a complex of PAF, EZH2, and β-catenin has been identified, which activates the Wnt signaling pathway.[1] This interaction can lead to the transcriptional activation of Wnt target genes such as c-Myc and Cyclin D1.[5][6] Phosphorylation of EZH2 at Serine 21 by AKT can induce the interaction between EZH2 and β-catenin.[3][7]

NF-κB Pathway Activation:

In certain cellular contexts, such as in ER-negative breast cancer, EZH2 functions as a transcriptional co-activator for the NF-κB pathway.[8] It forms a complex with the RelA/RelB subunits of NF-κB, leading to the activation of NF-κB target genes, including those involved in inflammation and cell survival like IL-6 and TNF.[8] This co-activator role is independent of its methyltransferase activity.[8] Overexpression of EZH2 can increase the expression of NF-κB family members RELB and NFKB2.[9]

Quantitative Data on EZH2-Mediated Transcriptional Co-activation

The following table summarizes quantitative data from various studies demonstrating the impact of EZH2's non-catalytic functions on gene expression.

| Cancer Type | Interacting Partner | Target Gene(s) | EZH2 Manipulation | Change in Gene Expression | Reference |

| Triple Negative Breast Cancer | RelA/RelB (NF-κB) | RELB, NFKB2 | EZH2 Overexpression | Increased mRNA and protein levels | [9] |

| Triple Negative Breast Cancer | RelA/RelB (NF-κB) | 3385 common DEGs | EZH2 siRNA knockdown | ~16% with log2 fold change > 1 | [9] |

| Prostate Cancer | Androgen Receptor (AR) | PSA, TMPRSS2 | EZH2 shRNA knockdown | Decreased promoter activities | [4] |

| Small Cell Lung Cancer | - | EZH2 | - | 21-fold higher mRNA in SCLC vs normal lung | [10] |

| Lupus Nephritis | - | 123 IFN-I induced transcripts | EZH2 perturbation | Significantly affected (71.9%) | [11] |

Post-Translational Modifications: The Switch Between Canonical and Non-Canonical Functions

Post-translational modifications (PTMs) of EZH2, particularly phosphorylation, play a crucial role in modulating its function, often acting as a switch between its canonical repressive role and its non-canonical activating functions.

Phosphorylation at Serine 21 (S21): Phosphorylation of EZH2 at S21 by the kinase AKT is a key regulatory event.[12][13] This modification has been shown to inhibit the H3K27 methyltransferase activity of the PRC2 complex.[12][13] Concurrently, S21 phosphorylation promotes the dissociation of EZH2 from PRC2 and enhances its ability to act as a transcriptional co-activator by facilitating its interaction with transcription factors like the androgen receptor.[14][15]

Phosphorylation by JAK3: In Natural Killer/T-cell lymphoma (NKTL), JAK3-mediated phosphorylation of EZH2 promotes the dissociation of the PRC2 complex, leading to a decrease in global H3K27me3 levels. This modification switches EZH2 to a transcriptional activator, conferring a higher proliferative capacity to the cancer cells.

EZH2's Non-Catalytic Role in DNA Damage Repair

Beyond its role in transcriptional regulation, EZH2 has a non-catalytic and PRC2-independent function in the DNA damage response (DDR), specifically in nucleotide excision repair (NER).

Stabilization of DDB2: EZH2 interacts with the DDB1-DDB2 complex and promotes the stability of DDB2 by impairing its ubiquitination.[10][16][17] DDB2 is a key protein in recognizing DNA lesions.[10] By stabilizing DDB2, EZH2 facilitates its localization to sites of DNA damage, thereby promoting NER and contributing to cisplatin resistance in cancers like small cell lung cancer (SCLC).[10][16][17] This function is independent of EZH2's methyltransferase activity.[10][16]

Signaling and Experimental Workflow Diagrams

Signaling Pathway: EZH2 as a Transcriptional Co-activator

Caption: EZH2 co-activation signaling pathway.

Experimental Workflow: Co-Immunoprecipitation (Co-IP)

Caption: Workflow for Co-Immunoprecipitation.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect EZH2 Protein Interactions

This protocol is designed to isolate EZH2 and its interacting protein partners from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Primary antibody against EZH2

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

-

Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5) if using acidic elution

-

Western blot reagents

Procedure:

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add Protein A/G beads to the protein lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding of proteins to the beads.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary anti-EZH2 antibody or control IgG to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

-

-

Elution:

-

Resuspend the beads in elution buffer.

-

Incubate for 5-10 minutes at room temperature (for acidic elution) or boil for 5-10 minutes at 95-100°C (for SDS-PAGE sample buffer elution).

-

Pellet the beads and collect the supernatant containing the immunoprecipitated protein complex.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein.

-

Chromatin Immunoprecipitation (ChIP) to Identify EZH2 Binding to DNA

This protocol allows for the identification of specific DNA sequences that EZH2 binds to in the genome.

Materials:

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication buffer

-

ChIP dilution buffer

-

Primary antibody against EZH2

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR analysis of target DNA regions

Procedure:

-

Cross-linking:

-

Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Sonication:

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

-

Immunoprecipitation:

-

Dilute the sonicated chromatin in ChIP dilution buffer.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate a portion of the chromatin with the anti-EZH2 antibody or control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and then Proteinase K to degrade RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

-

Analysis:

-

Analyze the purified DNA by qPCR using primers specific for the promoter regions of potential target genes. The enrichment of a specific DNA sequence in the EZH2 IP sample compared to the IgG control indicates EZH2 binding.

-

Conclusion

The non-catalytic functions of EZH2 represent a significant and rapidly evolving area of cancer research. Its ability to act as a transcriptional co-activator and a key component of the DNA damage response, independent of its canonical PRC2-mediated gene silencing role, has profound implications for our understanding of tumorigenesis and for the development of novel therapeutic strategies. The experimental approaches detailed in this guide provide a framework for researchers to further investigate these non-canonical roles and to identify new avenues for therapeutic intervention that target the multifaceted nature of EZH2 in cancer. As our knowledge of these complex mechanisms expands, so too will our ability to develop more effective and targeted cancer therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Activation of AKT induces EZH2-mediated β-catenin trimethylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polycomb group proteins EZH2 and EED directly regulate androgen receptor in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAF and EZH2 Induce Wnt/β-Catenin Signaling Hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Context-specific regulation of NF-κB target gene expression by EZH2 in breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An EZH2-NF-κB regulatory axis drives expression of pro-oncogenic gene signatures in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EZH2 has a Non-Catalytic and PRC2-Independent Role in Stabilizing DDB2 to Promote Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EZH2 Inhibition Interferes With the Activation of Type I Interferon Signaling Pathway and Ameliorates Lupus Nephritis in NZB/NZW F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A methylation-phosphorylation switch controls EZH2 stability and hematopoiesis | eLife [elifesciences.org]

- 13. A methylation-phosphorylation switch controls EZH2 stability and hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MYPT1/PP1‐Mediated EZH2 Dephosphorylation at S21 Promotes Epithelial–Mesenchymal Transition in Fibrosis through Control of Multiple Families of Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. EZH2 has a non-catalytic and PRC2-independent role in stabilizing DDB2 to promote nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Biology of EZH2 in Complex with PROTACs

This technical guide provides a comprehensive overview of the structural biology, mechanism of action, and experimental evaluation of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator frequently dysregulated in various cancers.[1][2][3] While catalytic inhibitors of EZH2 have shown clinical activity, they often fail to address the non-catalytic, or "scaffolding," functions of the protein, which also contribute to oncogenesis.[4][5][6][7] PROTACs offer a promising alternative by inducing the complete degradation of the EZH2 protein, thereby ablating both its enzymatic and non-enzymatic roles.[4][5][6][7][8]

This guide summarizes the key structural features of EZH2, the mechanism of PROTAC-mediated degradation, quantitative data for notable EZH2 degraders, and detailed protocols for their characterization.

EZH2 and the PROTAC Approach

The Role of EZH2 in Gene Regulation and Cancer

EZH2 is a histone methyltransferase that, as part of the PRC2 complex, catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3).[1][2][7] This epigenetic mark is associated with condensed chromatin and transcriptional repression, leading to the silencing of target genes.[2][9] The core PRC2 complex consists of EZH2, EED, and SUZ12.[7] Aberrant EZH2 activity or overexpression is implicated in numerous malignancies, including lymphomas and triple-negative breast cancer, making it a compelling therapeutic target.[3][7] Beyond its canonical role, EZH2 can also engage in non-canonical functions, such as acting as a transcriptional co-activator, which are independent of its methyltransferase activity.[5][6][10]

References

- 1. apexbt.com [apexbt.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Next Leap in Epigenetic Therapy: Evolving from EZH2 Inhibition to Targeted Degradation with PROTACs

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Enhancer of zeste homolog 2 (EZH2), the catalytic heart of the Polycomb Repressive Complex 2 (PRC2), has emerged as a pivotal target in oncology due to its role in epigenetic gene silencing and cancer progression. Initial therapeutic strategies centered on small molecule inhibitors designed to block its methyltransferase activity. While these inhibitors, such as the FDA-approved tazemetostat, have shown clinical utility in specific cancers like follicular lymphoma and epithelioid sarcoma, their efficacy is often limited by acquired resistance and an inability to address the non-catalytic functions of EZH2.[1][2] This has catalyzed a paradigm shift towards a more decisive therapeutic strategy: targeted protein degradation. This guide details the evolution from first-generation EZH2 inhibitors to the development of Proteolysis-Targeting Chimeras (PROTACs), a novel class of drugs that, instead of merely inhibiting EZH2, earmark it for complete destruction by the cell's own ubiquitin-proteasome system. We explore the core technology, compare the quantitative efficacy of inhibitors versus degraders, provide detailed experimental protocols for their evaluation, and map out the critical pathways and workflows involved.

EZH2: A Master Regulator and Oncogenic Driver

The Canonical Role: EZH2 and PRC2-Mediated Gene Silencing

EZH2 is a histone methyltransferase and the core catalytic subunit of the PRC2 complex, which also includes essential components like EED and SUZ12.[3] The primary, or "canonical," function of EZH2 is to catalyze the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[4][5] By silencing tumor suppressor genes, this PRC2-mediated activity plays a crucial role in normal development, stem cell maintenance, and cell differentiation.[6]

Non-Canonical Functions: Beyond Methylation

Growing evidence reveals that EZH2's role in cancer is not limited to its catalytic activity. These "non-canonical" functions, which are insensitive to traditional EZH2 inhibitors, include acting as a transcriptional co-activator by forming complexes with other transcription factors.[7][8][9] For instance, EZH2 can partner with androgen receptors in prostate cancer or activate the JAK-STAT-MYC axis in lymphoma, promoting oncogene expression independently of its methyltransferase function.[10][11][12] These non-catalytic roles are significant drivers of tumor progression and resistance, highlighting a major limitation of purely inhibitory approaches.[3][13]

EZH2 Signaling Pathways in Cancer

Dysregulation of EZH2, either through mutation or overexpression, is a hallmark of numerous cancers, including lymphomas, breast cancer, prostate cancer, and leukemia.[3][5] EZH2's oncogenic influence is exerted through its interaction with and modulation of several critical signaling pathways.

Figure 1: EZH2 Canonical and Non-Canonical Signaling Pathways.

The Era of EZH2 Inhibition

Mechanism of Action: Competitive Inhibition

The first wave of EZH2-targeted therapies consisted of small molecule inhibitors designed to block the enzyme's catalytic function. These agents typically act as competitive inhibitors of the S-adenosyl-L-methionine (SAM) cofactor, binding to the SET domain of EZH2 and preventing the transfer of methyl groups to histone H3.[5][14] This leads to a global decrease in H3K27me3 levels, reactivating the expression of silenced tumor suppressor genes and thereby inducing cell cycle arrest and apoptosis in cancer cells.[2][14]

Key EZH2 Inhibitors and Clinical Efficacy

Tazemetostat (Tazverik®) is the most prominent example of an EZH2 inhibitor, having received FDA approval for epithelioid sarcoma and relapsed/refractory follicular lymphoma.[1][2] Clinical trials have demonstrated its efficacy, particularly in patients with activating EZH2 mutations.

| Compound | Cancer Type | EZH2 Status | Key Efficacy Metric | Reference |

| Tazemetostat | Epithelioid Sarcoma | N/A | 15% Objective Response Rate (ORR) | [1] |

| Tazemetostat | Follicular Lymphoma | Mutant | 69% ORR | [2] |

| Tazemetostat | Follicular Lymphoma | Wild-Type | 35% ORR | [2] |

| CPI-1205 | mCRPC (in combo) | N/A | Trial stopped early due to lack of efficacy signal | [15] |

Limitations of EZH2 Inhibitors

Despite their success, EZH2 inhibitors face significant challenges:

-

Inability to Target Non-Canonical Functions: By design, they cannot address the methylation-independent oncogenic activities of EZH2.[3][13]

-

Acquired Resistance: Tumors can develop resistance through secondary mutations in EZH2 that prevent inhibitor binding.[16]

-

Modest Efficacy: In tumors without activating EZH2 mutations or those reliant on non-canonical functions, the anti-cancer effects can be modest.[2][15]

A Paradigm Shift: Targeted Protein Degradation with PROTACs

The PROTAC Concept

PROTACs represent a revolutionary approach in drug discovery.[17] These are heterobifunctional molecules composed of three parts: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[] Instead of just blocking a protein's function, a PROTAC acts as a matchmaker, bringing the target protein into close proximity with an E3 ligase.[19]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The PROTAC-induced proximity results in the formation of a ternary complex (POI-PROTAC-E3 ligase).[] This triggers the E3 ligase to tag the POI with a chain of ubiquitin molecules. This polyubiquitination marks the protein for recognition and destruction by the 26S proteasome, the cell's natural protein disposal machinery.[19][20] After degradation, the PROTAC molecule is released and can act catalytically to induce the degradation of more target proteins.[20][21]

Figure 2: Contrasting Mechanisms of EZH2 Inhibition vs. Degradation.

The Evolution to EZH2 PROTAC Degraders

Rationale for Degrading EZH2

The development of EZH2-targeting PROTACs was driven by the need to overcome the limitations of inhibitors. The key rationales are:

-

Abolishing All Protein Functions: Degradation eliminates the entire EZH2 protein scaffold, thereby abrogating both its canonical methyltransferase activity and its non-canonical scaffolding functions.[3][10][22]

-

Overcoming Resistance: PROTACs can degrade target proteins even if the inhibitor-binding site is mutated, as long as the PROTAC can still bind with sufficient affinity to facilitate ternary complex formation.[]

-

Enhanced Potency: Due to their catalytic mode of action, PROTACs can be effective at very low concentrations, potentially leading to a better therapeutic window and reduced off-target effects.[17][21]

Design and Key Examples of EZH2 Degraders

Researchers have developed a variety of EZH2 PROTACs by linking known EZH2 inhibitors (like tazemetostat or CPI-1205) to ligands for E3 ligases, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[3][10] These degraders have shown potent and specific degradation of EZH2 and other PRC2 complex components.[8][23]

| Degrader | EZH2 Ligand (Warhead) | E3 Ligase Ligand | Key Findings | Reference |

| E7 | GSK343 derivative | Pomalidomide (CRBN) | Degrades EZH2, EED, and SUZ12; potent anti-proliferative activity. | [8] |

| MS8847 | Proprietary | VHL Ligand | Highly potent; superior EZH2 degradation and anti-proliferative effects compared to previous degraders in AML models. | [3][13] |

| C2911 & C1311 | Proprietary | CRBN Ligand | Higher cytotoxic activity than tazemetostat in DLBCL; degrades EZH2 and disrupts the JAK-STAT-MYC axis in NKTL. | [11][12] |

| MS177 & MS8815 | Proprietary | VHL Ligand | Effective in tamoxifen-resistant breast cancer; induce degradation of both EZH2 and FOXM1. | [9] |

Comparative Efficacy: Inhibitors vs. Degraders

Quantitative data consistently demonstrates the superior potency of PROTAC degraders in inducing cell death and their distinct mechanism of action compared to inhibitors.

| Compound | Class | Cell Line | IC50 (Cell Viability) | DC50 (Degradation) | Dmax (Max Degradation) | Reference |

| Tazemetostat | Inhibitor | DLBCL lines | μM range | N/A | N/A | [10][11] |

| C1311 | PROTAC | DLBCL lines | nM range | Not specified | >90% | [11] |

| C2911 | PROTAC | DLBCL lines | nM range | Not specified | >90% | [11] |

| MS8847 | PROTAC | MV4;11 (AML) | 0.19 μM | ~10 nM | >95% | [3] |

| YM281 | PROTAC | MV4;11 (AML) | >10 μM | Not specified | Not specified | [3] |

| E7 | PROTAC | MV4;11 (AML) | >10 μM | Not specified | Not specified | [3] |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Key Experimental Methodologies

Evaluating the transition from an inhibitor to a degrader requires a specific set of assays to characterize binding, degradation, and downstream cellular effects.

Figure 3: Experimental Workflow for EZH2 PROTAC Evaluation.

EZH2 Enzymatic Activity Assay (In Vitro)

Objective: To determine the inhibitory activity (IC50) of the PROTAC's "warhead" against EZH2's methyltransferase function. Methodology: AptaFluor® SAH Assay[24]

-

Reagents: Recombinant PRC2 complex (containing EZH2), S-adenosyl-methionine (SAM), H3 peptide substrate, test compound (inhibitor or PROTAC), SAH detection reagents (AptaFluor Red, SAH aptamer).

-

Procedure: a. Prepare a serial dilution of the test compound in assay buffer. b. In a 384-well plate, add the PRC2 enzyme complex, H3 peptide substrate, and the test compound. c. Initiate the reaction by adding a fixed concentration of SAM. Incubate at 30°C for a specified time (e.g., 3 hours). d. Stop the reaction using a stop reagent. e. Add the SAH detection reagents. The aptamer binds to the S-adenosylhomocysteine (SAH) produced, causing a change in fluorescence. f. Read the plate on a TR-FRET enabled plate reader.

-

Data Analysis: Plot the fluorescence signal against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Western Blot for Protein Degradation

Objective: To quantify the dose- and time-dependent degradation of EZH2 in cells. Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., SU-DHL-6, MV4;11) and allow them to adhere. Treat cells with a serial dilution of the EZH2 PROTAC or vehicle control for various time points (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal loading. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Capture the signal using a digital imager. Quantify band intensities using software like ImageJ. Normalize EZH2 band intensity to the loading control. Plot normalized intensity against PROTAC concentration to determine DC50 and Dmax.[25]

Cellular Ubiquitination Assay

Objective: To confirm that PROTAC-mediated degradation occurs via the ubiquitin-proteasome system. Methodology: Co-Immunoprecipitation (Co-IP)

-

Cell Treatment: Treat cells with the EZH2 PROTAC at its approximate DC90 concentration. Include a control group pre-treated with a proteasome inhibitor (e.g., Bortezomib, MG132) for 1-2 hours before adding the PROTAC.

-

Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.

-

Immunoprecipitation: a. Pre-clear lysates with Protein A/G agarose beads. b. Incubate the cleared lysate with an anti-EZH2 antibody overnight at 4°C to form antibody-antigen complexes. c. Add Protein A/G beads to pull down the complexes. d. Wash the beads extensively to remove non-specific binders.

-

Elution and Western Blot: Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Run the eluate on an SDS-PAGE gel and perform a Western blot as described above, but probe the membrane with a primary antibody against Ubiquitin. An increase in high-molecular-weight smears (polyubiquitinated EZH2) in the PROTAC-treated sample, which is enhanced by proteasome inhibition, confirms the mechanism.[26]

Ternary Complex Formation Assay

Objective: To provide evidence that the PROTAC induces a ternary complex between EZH2 and the E3 ligase. Methodology: In Vitro Pull-down Assay[27]

-

Reagents: Purified recombinant EZH2 protein, purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC with a His-tag), EZH2 PROTAC.

-

Procedure: a. In microcentrifuge tubes, combine the His-tagged E3 ligase complex with the PROTAC at various concentrations and incubate to allow binary complex formation. b. Add the untagged EZH2 protein to the mixture and incubate to allow ternary complex formation. c. Add Ni-NTA magnetic beads to the tubes to pull down the His-tagged E3 ligase and any interacting proteins. d. Wash the beads to remove non-specific binders. e. Elute the bound proteins from the beads.

-

Analysis: Analyze the eluate by Western blot, probing for the presence of EZH2. The amount of EZH2 pulled down should increase with PROTAC concentration up to a certain point, after which a "hook effect" may be observed as binary complexes predominate. This confirms the PROTAC's ability to bridge the two proteins.[27][28]

Conclusion and Future Perspectives

The evolution from EZH2 inhibitors to PROTAC degraders marks a significant advancement in epigenetic therapy. By inducing the complete elimination of the EZH2 protein, degraders can overcome the core limitations of inhibitors, namely their inability to target non-canonical scaffolding functions and their susceptibility to resistance.[8][10] The superior potency and distinct mechanism of EZH2 PROTACs, as demonstrated by compounds like MS8847 and C2911, offer a promising new therapeutic modality for a range of EZH2-driven malignancies.[3][11]

Future research will focus on optimizing the pharmacokinetic properties of EZH2 degraders for in vivo efficacy, exploring novel E3 ligase recruiters to potentially enhance tissue-specific degradation, and identifying predictive biomarkers to select patient populations most likely to benefit from this innovative approach. The continued development of these next-generation epigenetic drugs holds the potential to transform the treatment landscape for many hard-to-treat cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Recent update on the development of EZH2 inhibitors and degraders for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Scholars@Duke publication: EZH2 PROTACs target EZH2- and FOXM1-associated oncogenic nodes, suppressing breast cancer cell growth. [scholars.duke.edu]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. Paper: Novel Protac-Based EZH2 Degraders Effectively Target EZH2-Driven Lymphoid Malignancies By Abolishing Both Methylation-Dependent and -Independent Functions [ash.confex.com]

- 13. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. urotoday.com [urotoday.com]

- 16. researchgate.net [researchgate.net]

- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 19. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 20. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bellbrooklabs.com [bellbrooklabs.com]

- 25. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 26. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 28. revvity.com [revvity.com]

The PRC2 Complex: A Pivotal Player in Cancer Epigenetics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator, essential for maintaining cellular identity and proper development. Its primary function is to catalyze the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of facultative heterochromatin and transcriptional repression. Dysregulation of PRC2 activity is a common feature in a wide array of human cancers, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the PRC2 complex, its mechanism of action, its role in oncogenesis, and current strategies for its therapeutic targeting.

Core Components and Catalytic Activity of the PRC2 Complex

The core PRC2 complex consists of three essential subunits:

-

Enhancer of Zeste Homolog 2 (EZH2): The catalytic subunit containing the SET domain responsible for methyltransferase activity.

-

Embryonic Ectoderm Development (EED): A scaffold protein that binds to H3K27me3, enabling the allosteric activation and propagation of the mark.

-

Suppressor of Zeste 12 (SUZ12): A crucial component for the structural integrity and catalytic activity of the complex.

Accessory proteins, such as AEBP2 and JARID2, can associate with the core complex to modulate its recruitment to chromatin and its enzymatic activity. The catalytic activity of PRC2 is tightly regulated, with the binding of EED to existing H3K27me3 marks significantly enhancing the methyltransferase activity of EZH2, creating a positive feedback loop for silencing chromatin domains.

Mechanism of Action: Gene Silencing through H3K27 Trimethylation

The primary mechanism by which PRC2 mediates gene silencing is through the trimethylation of H3K27. This epigenetic mark serves as a docking site for other repressive complexes, most notably the Polycomb Repressive Complex 1 (PRC1), which then monoubiquitylates histone H2A on lysine 119 (H2AK119ub). This subsequent modification leads to chromatin compaction and the establishment of a stable, silenced state.

The recruitment of PRC2 to specific genomic loci is a complex process involving transcription factors, long non-coding RNAs (lncRNAs), and the recognition of specific DNA sequences. Once recruited, the allosteric activation of EZH2 by EED binding to pre-existing H3K27me3 allows for the efficient spreading of this repressive mark across entire gene domains.

The Role of PRC2 in Cancer Epigenetics

The dysregulation of PRC2 is a frequent event in a multitude of cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context.

Oncogenic Role: In many cancers, such as diffuse large B-cell lymphoma (DLBCL) and melanoma, PRC2 is overexpressed or harbors gain-of-function mutations in the EZH2 subunit. This leads to hyper-trimethylation of H3K27 and the aberrant silencing of tumor suppressor genes, promoting cell proliferation, survival, and dedifferentiation.

Tumor Suppressive Role: Conversely, in myeloid malignancies and some T-cell acute lymphoblastic leukemias, inactivating mutations in PRC2 components are common. The resulting loss of H3K27me3 leads to the inappropriate expression of oncogenes, driving tumor development.

Quantitative Data on PRC2 Dysregulation in Cancer

| Cancer Type | PRC2 Component | Type of Alteration | Frequency of Alteration (%) | Consequence |

| Diffuse Large B-cell Lymphoma (GCB subtype) | EZH2 | Gain-of-function mutation (Y641) | ~22% | Increased H3K27me3, silencing of tumor suppressors |

| Melanoma | EZH2 | Gain-of-function mutation | ~5% | Enhanced proliferation and invasion |

| Myelodysplastic Syndromes (MDS) | EZH2 | Loss-of-function mutation | 5-10% | Decreased H3K27me3, oncogene expression |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | EED, SUZ12 | Loss-of-function mutation | ~20% | Loss of PRC2 function, oncogene expression |

| Malignant Peripheral Nerve Sheath Tumors (MPNST) | EED, SUZ12 | Inactivating mutations | 70-90% | Complete loss of PRC2 activity |

This table provides a summary of approximate frequencies. Specific frequencies can vary between studies and patient cohorts.

Therapeutic Targeting of the PRC2 Complex

The critical role of PRC2 in cancer has spurred the development of small molecule inhibitors targeting its catalytic activity. The majority of these inhibitors are competitive antagonists of S-adenosyl-L-methionine (SAM), the methyl donor for the methylation reaction catalyzed by EZH2.

EZH2 Inhibitors: Several EZH2 inhibitors have shown promising results in clinical trials. Tazemetostat (Tazverik™) is an EZH2 inhibitor that has received FDA approval for the treatment of epithelioid sarcoma and follicular lymphoma with EZH2 mutations. Other EZH2 inhibitors in clinical development include valemetostat and CPI-1205.

EED Inhibitors: A newer class of inhibitors targets the EED subunit, preventing its interaction with H3K27me3 and thereby blocking the allosteric activation of the PRC2 complex. These inhibitors have the potential to be effective in both wild-type and EZH2-mutant cancers.

Key Experimental Protocols for Studying PRC2

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to map the genome-wide distribution of H3K27me3 and PRC2 components.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into small fragments (200-600 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., EZH2, SUZ12, or H3K27me3) is used to immunoprecipitate the cross-linked protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are mapped to a reference genome to identify enriched regions, revealing the binding sites of the protein or the location of the histone modification.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the PRC2 complex.

Methodology:

-

Reagents: Recombinant PRC2 complex, histone H3 substrate (or nucleosomes), and radio-labeled S-adenosyl-L-methionine ([³H]-SAM).

-

Reaction Setup: The PRC2 complex is incubated with the histone substrate in the presence of [³H]-SAM in a suitable reaction buffer.

-

Incubation: The reaction is incubated at 30°C for a defined period.

-

Termination: The reaction is stopped, and the histones are separated by SDS-PAGE.

-

Detection: The gel is exposed to a phosphor screen or subjected to liquid scintillation counting to quantify the incorporation of the [³H]-methyl group into the histone substrate.

Conclusion

The PRC2 complex is a master regulator of the epigenetic landscape, and its dysregulation is a central theme in the pathogenesis of numerous cancers. The intricate mechanisms governing its function and the consequences of its aberrant activity provide a rich area for further research. The development of targeted therapies against PRC2 components has already shown clinical benefit, and ongoing efforts to understand the nuances of its regulation will undoubtedly pave the way for novel and more effective cancer treatments. This guide serves as a foundational resource for researchers and clinicians working to unravel the complexities of PRC2 and translate this knowledge into improved patient outcomes.

Methodological & Application

Synthesis and Application of PROTAC EZH2 Degrader-1: A Detailed Protocol for Researchers

Introduction:

PROTAC EZH2 Degrader-1, also identified as Compound 150d, is a potent and selective degrader of the Enhancer of zeste homolog 2 (EZH2) protein.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this molecule leverages the cell's own ubiquitin-proteasome system to induce the degradation of EZH2, a histone methyltransferase frequently implicated in the pathogenesis of various cancers.[1][2] This document provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value | Reference |

| Compound Name | This compound (Compound 150d) | [1] |

| CAS Number | 2641601-67-2 | [1] |

| Molecular Formula | C₅₄H₆₇N₇O₈ | [3] |

| Molecular Weight | 942.15 g/mol | [3] |

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[3][] The molecule facilitates the formation of a ternary complex between EZH2 and the CRBN E3 ligase. This proximity induces the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome. The degrader molecule is then released and can engage in further rounds of degradation.

Synthesis Protocol

While the specific, step-by-step synthesis protocol for this compound (Compound 150d) is not detailed in the publicly available literature, a general synthetic strategy can be inferred from its chemical structure. The synthesis would logically involve the preparation of three key building blocks: an EZH2-binding moiety, a CRBN E3 ligase-binding moiety (a thalidomide derivative), and a piperazine-containing linker. These fragments would then be coupled to form the final PROTAC molecule.

Quantitative Data

This compound has demonstrated potent biological activity in various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value (nM) | Reference |

| EZH2 Methyltransferase IC₅₀ | 2.7 | [1][2] |

Table 2: Cell Viability IC₅₀ Values

| Cell Line | Description | IC₅₀ (nM) | Reference |

| H128-LM | Leptomeningeal Metastasis (SCLC) | 1.83 | [2] |

| H128-BPM | Brain Parenchymal Metastasis (SCLC) | 1.9 | [2] |

| H128 wildtype | Small Cell Lung Cancer | 3.07 | [2] |

| H128-Mut | Small Cell Lung Cancer (Mutant) | 2.64 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Protocol 1: Cell Viability Assay (CCK-8/MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., H128)

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).[2]

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: Western Blot for EZH2 Degradation

This protocol is to assess the degradation of EZH2 protein in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EZH2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a DMSO-treated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal loading, strip the membrane and re-probe with an anti-β-actin antibody or perform a parallel blot.

-

Quantify the band intensities to determine the extent of EZH2 degradation relative to the loading control.

Conclusion

This compound is a valuable research tool for studying the biological roles of EZH2 and for the development of novel cancer therapeutics. Its potent and selective degradation of EZH2 provides a powerful alternative to traditional enzymatic inhibition, offering the potential to overcome resistance mechanisms and address non-catalytic functions of the protein. The protocols and data presented here serve as a comprehensive resource for researchers working with this promising molecule.

References

Application Notes and Protocols for Identifying the EZH2 Interactome using Immunoprecipitation-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the identification and characterization of the EZH2 interactome using immunoprecipitation coupled with mass spectrometry (IP-MS). EZH2 (Enhancer of Zeste Homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in transcriptional repression and chromatin remodeling.[1][2][3] Dysregulation of EZH2 is implicated in the pathogenesis of numerous cancers, making its protein-protein interactions a key area of investigation for novel therapeutic strategies.[1][4][5]

These application notes offer detailed experimental protocols, data presentation guidelines, and visual workflows to facilitate the successful implementation of IP-MS for EZH2 interactome studies.

Data Presentation: The EZH2 Interactome

The following table summarizes a representative set of proteins identified as interactors of EZH2 through IP-MS experiments in various cell lines. The data is compiled from multiple studies and presented to allow for a comparative analysis of the EZH2 interactome.

Table 1: Representative EZH2 Interacting Proteins Identified by IP-MS

| Interacting Protein | Gene Symbol | Function | Cell Line(s) | Quantitative Metric (Example) | Reference |

| SUZ12 | SUZ12 | Core PRC2 subunit, essential for EZH2 catalytic activity | NT2, ESCs, NPCs | High spectral counts | [6] |

| EED | EED | Core PRC2 subunit, binds to H3K27me3 | NT2, ESCs, NPCs | High spectral counts | [6] |

| RBBP4 | RBBP4 | Core PRC2 subunit, histone-binding protein | NT2, ESCs, NPCs | High spectral counts | [6][7] |

| JARID2 | JARID2 | PRC2-associated factor, involved in targeting PRC2 to chromatin | NT2 | Significant t-test score | [6] |

| AEBP2 | AEBP2 | PRC2-associated factor | ESCs, NPCs | Stoichiometry data available | [7] |

| DLC1 | DLC1 | Tumor suppressor, interacts with cytoplasmic EZH2 | A549, H157 | Co-immunoprecipitation confirmed | [8] |

| RelA/RelB | RELA/RELB | NF-κB subunits, form a complex with EZH2 in ER-negative breast cancer | ER-negative breast cancer cells | Co-immunoprecipitation confirmed | [9] |

| β-catenin | CTNNB1 | Transcriptional co-activator in Wnt signaling | Colon cancer cells | Co-immunoprecipitation confirmed | [9] |

Note: The quantitative metrics can vary between studies and may include spectral counts, peptide counts, fold-change over control, or statistical scores. Researchers should refer to the original publications for detailed quantitative data and experimental specifics.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the immunoprecipitation of endogenous EZH2 and subsequent sample preparation for mass spectrometry.

Protocol 1: Nuclear Extraction for EZH2 Immunoprecipitation

This protocol is optimized for the extraction of nuclear proteins, such as EZH2, from cultured cells.[10][11][12]

Materials:

-

Cultured cells expressing EZH2

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer NL (Nuclear Lysis Buffer, e.g., from a nuclear extraction kit) supplemented with 1x protease inhibitor cocktail and 0.1 M DTT[11]

-

Detergent Solution NP (e.g., from a nuclear extraction kit)[11]

-

Extraction Buffer NX1 (Nuclear Extraction Buffer, e.g., from a nuclear extraction kit) supplemented with 1x protease inhibitor cocktail[11]

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 500 µL of Lysis Buffer NL with protease inhibitors and DTT by gentle pipetting.[11]

-

Add 25 µL of Detergent Solution NP, vortex for 10 seconds at maximum speed, and centrifuge at 10,000 x g for 5 minutes at 4°C.[11]

-

Carefully collect the supernatant (cytoplasmic fraction) and store at -80°C if desired.

-

Resuspend the nuclear pellet in 500 µL of Lysis Buffer NL with supplements and centrifuge again at 10,000 x g for 5 minutes at 4°C.[11]

-

Discard the supernatant and resuspend the nuclear pellet in 50 µL of Extraction Buffer NX1 with protease inhibitors.[11]

-

Incubate on ice for 30 minutes, with vortexing for 10 seconds every 5 minutes.[11]

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.[11]

-

The supernatant contains the nuclear protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Immunoprecipitation of EZH2

This protocol describes the immunoprecipitation of EZH2 from nuclear extracts.

Materials:

-

Nuclear extract from Protocol 1

-

Anti-EZH2 antibody (validated for IP)

-

Normal IgG (isotype control)

-

Protein A/G magnetic beads

-

IP Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, supplemented with 1x protease inhibitor cocktail)

-

Wash Buffer (e.g., HNTG buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol)[13]

-

Microcentrifuge tubes

-

Magnetic rack

Procedure:

-

Pre-clear the nuclear extract by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

-

Add 2-5 µg of anti-EZH2 antibody or normal IgG to the pre-cleared nuclear extract.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of pre-washed Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation.

-

Collect the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.[13] For the final wash, transfer the beads to a new microcentrifuge tube.

Protocol 3: On-Bead Digestion for Mass Spectrometry

This protocol details the on-bead digestion of immunoprecipitated proteins for subsequent mass spectrometry analysis.[14][15][16]

Materials:

-

EZH2-immunoprecipitated beads from Protocol 2

-

Ammonium Bicarbonate (50 mM, pH 8-9)[15]

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic Acid

-

Microcentrifuge tubes

-

Thermomixer

Procedure:

-

After the final wash in the IP protocol, wash the beads twice with 1 mL of ice-cold 50 mM Ammonium Bicarbonate.[15]

-

Resuspend the beads in 50 µL of 50 mM Ammonium Bicarbonate.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce the proteins.

-

Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the proteins.

-

Add trypsin to a final concentration of 1 µg per sample and incubate overnight at 37°C with gentle shaking.[14]

-

The following day, centrifuge the tubes and transfer the supernatant containing the digested peptides to a new tube.

-

To elute any remaining peptides, add 50 µL of 50 mM Ammonium Bicarbonate to the beads, vortex briefly, and combine the supernatant with the previously collected peptides.

-

Acidify the peptide solution by adding formic acid to a final concentration of 0.1-1%.[15]

-

Desalt the peptides using C18 ZipTips or equivalent before LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

The digested peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19][20]

General Parameters:

-

Liquid Chromatography: Peptides are typically separated on a reverse-phase C18 column using a gradient of acetonitrile in 0.1% formic acid.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used to acquire data in a data-dependent acquisition (DDA) mode. The top N most intense precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

-

Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer.[21] The resulting peptide and protein identifications are typically filtered to a false discovery rate (FDR) of 1%.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the immunoprecipitation-mass spectrometry workflow for identifying the EZH2 interactome.

EZH2 and the PRC2 Complex Signaling Pathway

This diagram depicts the core components of the Polycomb Repressive Complex 2 (PRC2) and its primary function in gene silencing.

Logical Relationship: Canonical vs. Non-Canonical EZH2 Functions

EZH2 has both canonical, PRC2-dependent functions and non-canonical functions that are independent of the PRC2 complex.[4][9] This diagram illustrates this duality.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PRC2 - Wikipedia [en.wikipedia.org]

- 4. Regulation and Role of EZH2 in Cancer [e-crt.org]

- 5. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic Protein Interactions of the Polycomb Repressive Complex 2 during Differentiation of Pluripotent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Architecture of PRC2 holo complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of cytoplasmic EZH2 induces antitumor activity through stabilization of the DLC1 tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The noncanonical role of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ImmunoPrecipitation of Nuclear Protein with Antibody Affinity Columns [en.bio-protocol.org]

- 11. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ImmunoPrecipitation of Nuclear Protein with Antibody Affinity Columns [bio-protocol.org]

- 13. Immunoprecipitation Procedure [sigmaaldrich.com]

- 14. UCSF Mass Spectrometry Facility - Protocols Trypsin Digest [msf.ucsf.edu]

- 15. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 16. On-beads trypsin digest and Mass Spectrometry [bio-protocol.org]

- 17. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. azolifesciences.com [azolifesciences.com]

- 21. biotechsupportgroup.com [biotechsupportgroup.com]

Application Notes and Protocols: Determination of DC50 and Dmax for PROTAC EZH2 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3][4] Unlike traditional inhibitors that only block the function of a protein, PROTACs physically remove the protein from the cell, offering a powerful strategy to target proteins previously considered "undruggable".[3][5]